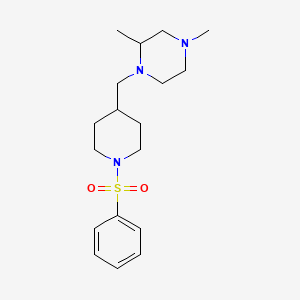

![molecular formula C21H22N2O4S3 B2538419 N-[1-(Benzolsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-5-ethylthiophen-2-sulfonamid CAS No. 951519-49-6](/img/structure/B2538419.png)

N-[1-(Benzolsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-5-ethylthiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

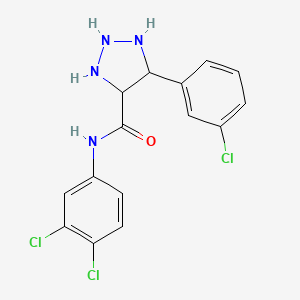

5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S3 and its molecular weight is 462.6. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Steigerung des Prolingehalts als Reaktion auf überschüssiges Cadmium

N-Benzolsulfonyl-Aminosäureester, die mit der in Frage stehenden Verbindung verwandt sind, wurden als Steigerung des Prolingehalts von Sojabohnen in Reaktion auf überschüssiges Cadmium festgestellt. Dies ähnelt der Wirkung des Pflanzenhormons Abscisinsäure .

Antivirale Eigenschaften

N-Benzolsulfonyl-Aminosäureester sind dafür bekannt, antivirale Eigenschaften zu besitzen . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von antiviralen Medikamenten eingesetzt werden könnte.

Antitumoreigenschaften

Die Verbindung könnte möglicherweise bei der Entwicklung von Antitumormedikamenten eingesetzt werden, da N-Benzolsulfonyl-Aminosäureester dafür bekannt sind, Antitumoreigenschaften zu besitzen .

Entzündungshemmende Eigenschaften

N-Benzolsulfonyl-Aminosäureester sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.

Antibakterielle Eigenschaften

Die Verbindung könnte möglicherweise bei der Entwicklung von antibakteriellen Medikamenten eingesetzt werden, da N-Benzolsulfonyl-Aminosäureester dafür bekannt sind, antibakterielle Eigenschaften zu besitzen .

Antithrombin-Eigenschaften

N-Benzolsulfonyl-Aminosäureester sind dafür bekannt, Antithrombin-Eigenschaften zu besitzen . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Behandlung von thrombotischen Erkrankungen eingesetzt werden könnte.

Hemmung der NLRP3-Inflammasom-Aktivierung

Die Verbindung könnte möglicherweise bei der Behandlung von Erkrankungen eingesetzt werden, bei denen der Entzündungsprozess oder genauer gesagt das NLRP3-Inflammasom als Schlüsselfaktor für die Erkrankung angesehen wird .

Antibakterielle Aktivität

N-Arylsulfonylhydrazon-Verbindungen, die mit der in Frage stehenden Verbindung verwandt sind, wurden als antibakterielle Aktivitäten festgestellt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von antibakteriellen Medikamenten eingesetzt werden könnte.

Wirkmechanismus

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide are Cathepsin C, CELA1, and CELA3A . These enzymes play crucial roles in various biological processes, including cell and tissue necrosis .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide interacts with its targets by inhibiting their activity . This inhibition prevents the downstream effects of these enzymes, thereby preventing cell and tissue necrosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets, Cathepsin C, CELA1, and CELA3A . By inhibiting these enzymes, the compound disrupts the pathways leading to cell and tissue necrosis .

Pharmacokinetics

Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays .

Result of Action

The inhibition of Cathepsin C, CELA1, and CELA3A by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide results in the prevention of cell and tissue necrosis . This is achieved by disrupting the normal function of these enzymes, thereby preventing the downstream effects that lead to necrosis .

Biochemische Analyse

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, thereby exhibiting potential anticancer properties . Additionally, it interacts with bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are involved in bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by targeting CA IX, leading to a reduction in tumor growth . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide involves several key interactions at the molecular level. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and thereby reducing the production of bicarbonate ions, which are essential for tumor cell survival under hypoxic conditions . In bacterial cells, it inhibits MurD and GlmU enzymes, which are critical for peptidoglycan synthesis, leading to impaired cell wall formation and bacterial death . These interactions underscore the compound’s potential as both an anticancer and antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inhibiting CA IX and bacterial enzymes, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial infections without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different levels of activity and toxicity, which are important considerations for its therapeutic use.

Transport and Distribution

The transport and distribution of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its accumulation in target tissues enhances its therapeutic efficacy, while its distribution profile helps minimize off-target effects.

Subcellular Localization

The subcellular localization of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for its effective inhibition of CA IX and bacterial enzymes.

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S3/c1-2-18-12-13-21(28-18)29(24,25)22-17-11-10-16-7-6-14-23(20(16)15-17)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPLSQBARGRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)

![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)